Cas no 1805244-78-3 (3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde)

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde is a halogenated pyridine derivative featuring both bromine and difluoromethyl substituents, along with a reactive aldehyde group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its functional groups enable further derivatization. The presence of bromine atoms enhances reactivity for cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability in bioactive molecules. The aldehyde moiety allows for condensation or nucleophilic addition reactions, facilitating the construction of complex heterocyclic frameworks. Its well-defined structure and high purity make it suitable for precision chemical transformations in research and industrial settings.
3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde structure
1805244-78-3 structure
Product name:3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
CAS No:1805244-78-3
MF:C7H3Br2F2NO
Molecular Weight:314.909627199173
CID:4849425

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
    • インチ: 1S/C7H3Br2F2NO/c8-4-1-3(2-13)12-6(5(4)9)7(10)11/h1-2,7H
    • InChIKey: UTABNHBVYWPEMG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C=O)N=C1C(F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 30

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029074473-500mg
3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
1805244-78-3 97%
500mg
$831.30 2022-04-01
Alichem
A029074473-1g
3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
1805244-78-3 97%
1g
$1,534.70 2022-04-01
Alichem
A029074473-250mg
3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde
1805244-78-3 97%
250mg
$470.40 2022-04-01

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehydeに関する追加情報

Introduction to 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805244-78-3)

3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805244-78-3) is a highly specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of halogenated pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of bromine and difluoromethyl substituents on the pyridine ring imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various research endeavors.

The structure of 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde is characterized by a pyridine ring with two bromine atoms at the 3 and 4 positions, a difluoromethyl group at the 2 position, and a carboxaldehyde group at the 6 position. This arrangement of functional groups not only influences the compound's reactivity but also its interactions with biological targets. The bromine atoms contribute to the compound's lipophilicity, while the difluoromethyl group enhances its metabolic stability and bioavailability.

In recent years, there has been growing interest in the development of halogenated pyridine derivatives for their potential as therapeutic agents. Research has shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that halogenated pyridine derivatives, including those with bromine and difluoromethyl substituents, demonstrated potent inhibitory effects on specific kinases involved in cancer progression. This finding highlights the potential of 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde as a lead compound for further drug development.

The synthesis of 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the sequential introduction of bromine and difluoromethyl groups onto a pyridine scaffold, followed by the formation of the carboxaldehyde group. The choice of reagents and catalysts plays a crucial role in optimizing the synthesis process. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

In addition to its potential as a therapeutic agent, 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde has been explored for its use as an intermediate in organic synthesis. Its unique structure makes it an excellent starting material for the preparation of more complex molecules with diverse functional groups. For example, researchers have utilized this compound as a building block for the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals.

The physicochemical properties of 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde, such as its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are essential for understanding its behavior in different environments and optimizing its use in various applications. For instance, its solubility in organic solvents makes it suitable for use in solution-phase reactions, while its stability under acidic conditions allows it to be used in acid-catalyzed transformations.

Safety considerations are paramount when handling any chemical compound. While 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde is not classified as a hazardous material or controlled substance, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate ventilation should be used to minimize exposure to vapors or dust.

In conclusion, 3,4-Dibromo-2-(difluoromethyl)pyridine-6-carboxaldehyde (CAS No. 1805244-78-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an attractive candidate for further investigation into its biological activities and therapeutic applications. As research continues to advance in this field, it is likely that new insights and opportunities will emerge for the development of innovative drugs and materials based on this intriguing molecule.

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